molecular formula C20H21FN4O3 B2713224 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one CAS No. 2309585-58-6

3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one

Cat. No. B2713224
M. Wt: 384.411
InChI Key: UEXYJOAJENWAAQ-UHFFFAOYSA-N
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Description

The compound “3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)” is a type of organic compound known as an oxadiazole, which is a heterocyclic compound with a five-member ring containing two oxygen atoms, one nitrogen atom, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of “3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)” compounds typically includes a five-membered cyclobutyl ring attached to a 1,2,4-oxadiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)” compounds can vary widely depending on the specific substituents present in the molecule. For example, a related compound, “3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methanol”, has a molecular weight of 154.17, and its predicted properties include a boiling point of 472.2±47.0 °C, a density of 1.340±0.06 g/cm3, and a pKa of 3.62±0.10 .

Future Directions

The future directions for research on “3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one” and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of pharmaceutical applications .

properties

IUPAC Name

3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3/c1-24-11-14(19-22-20(28-23-19)12-3-2-4-12)18(26)13-9-15(21)17(10-16(13)24)25-5-7-27-8-6-25/h9-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXYJOAJENWAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NOC(=N4)C5CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

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